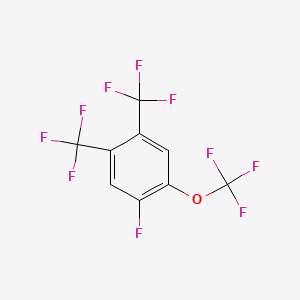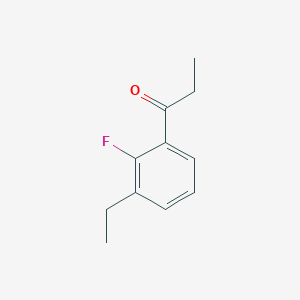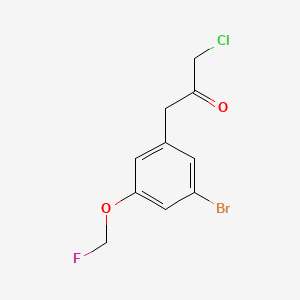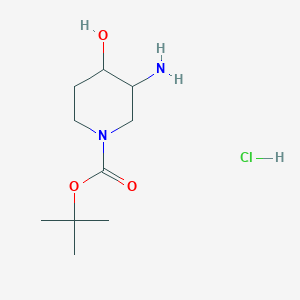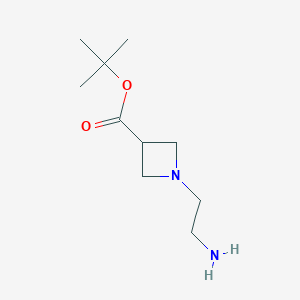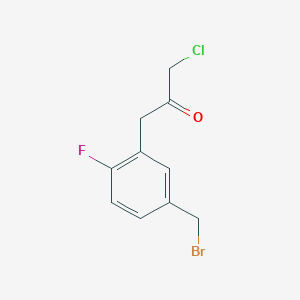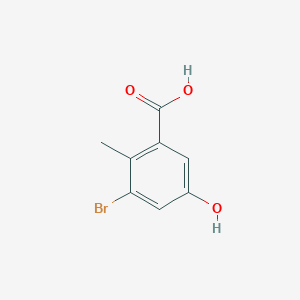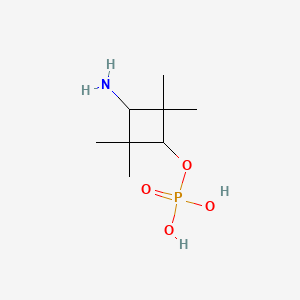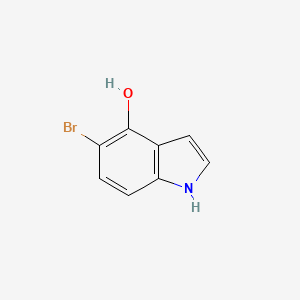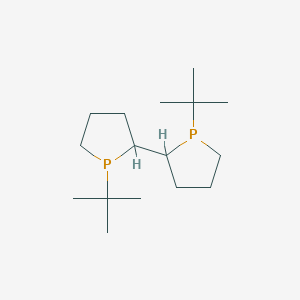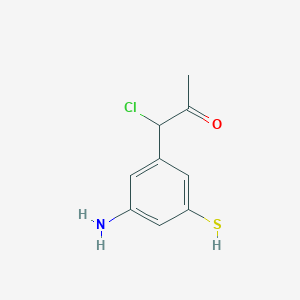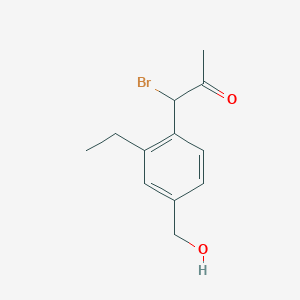
1-Bromo-1-(2-ethyl-4-(hydroxymethyl)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-1-(2-ethyl-4-(hydroxymethyl)phenyl)propan-2-one is an organic compound with the molecular formula C12H15BrO2. This compound is characterized by the presence of a bromine atom, an ethyl group, and a hydroxymethyl group attached to a phenyl ring, along with a propan-2-one moiety. It is typically found as a white solid or liquid and is soluble in organic solvents such as ether and alcohol .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-1-(2-ethyl-4-(hydroxymethyl)phenyl)propan-2-one can be synthesized through various methods. One common approach involves the bromination of a precursor compound. For instance, the compound can be obtained by treating its diacetate with 1 N hydrogen bromide in tetrahydrofuran at 75°C . Another method involves the reaction of phenylpentanone with sodium bromide and hydrochloric acid, followed by the addition of hydrogen peroxide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control is crucial to maintain the desired reaction conditions and avoid side reactions.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-1-(2-ethyl-4-(hydroxymethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Oxidation Reactions: The hydroxymethyl group can be oxidized to form carboxylic acids.
Reduction Reactions: The carbonyl group in the propan-2-one moiety can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products Formed
Substitution: Formation of 1-(2-ethyl-4-(hydroxymethyl)phenyl)propan-2-ol.
Oxidation: Formation of 1-(2-ethyl-4-(carboxymethyl)phenyl)propan-2-one.
Reduction: Formation of 1-(2-ethyl-4-(hydroxymethyl)phenyl)propan-2-ol.
Scientific Research Applications
1-Bromo-1-(2-ethyl-4-(hydroxymethyl)phenyl)propan-2-one is utilized in various scientific research applications:
Medicine: It is investigated for its potential use in drug development due to its unique structural features.
Industry: The compound is employed in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-1-(2-ethyl-4-(hydroxymethyl)phenyl)propan-2-one involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new bonds and functional groups. The hydroxymethyl group can undergo oxidation or reduction, altering the compound’s reactivity and interaction with other molecules. These transformations enable the compound to act as a versatile intermediate in organic synthesis and drug development.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-1-phenylpropan-2-one: Similar structure but lacks the ethyl and hydroxymethyl groups.
1-Bromo-1-(4-hydroxyphenyl)propan-2-one: Similar structure but lacks the ethyl group and has a hydroxyl group instead of a hydroxymethyl group.
Uniqueness
1-Bromo-1-(2-ethyl-4-(hydroxymethyl)phenyl)propan-2-one is unique due to the presence of both an ethyl group and a hydroxymethyl group on the phenyl ring. This combination of functional groups imparts distinct reactivity and makes the compound valuable in various synthetic applications.
Properties
Molecular Formula |
C12H15BrO2 |
|---|---|
Molecular Weight |
271.15 g/mol |
IUPAC Name |
1-bromo-1-[2-ethyl-4-(hydroxymethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C12H15BrO2/c1-3-10-6-9(7-14)4-5-11(10)12(13)8(2)15/h4-6,12,14H,3,7H2,1-2H3 |
InChI Key |
VUGQDJFUBCODEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)CO)C(C(=O)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


